2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine
CAS No.:
Cat. No.: VC16809045
Molecular Formula: C18H15NO
Molecular Weight: 261.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine -](/images/structure/VC16809045.png)
Specification
Molecular Formula | C18H15NO |
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Molecular Weight | 261.3 g/mol |
IUPAC Name | 2-(3-methoxy-2-phenylphenyl)pyridine |
Standard InChI | InChI=1S/C18H15NO/c1-20-17-12-7-10-15(16-11-5-6-13-19-16)18(17)14-8-3-2-4-9-14/h2-13H,1H3 |
Standard InChI Key | UWPOCUIDKMWIMT-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1C2=CC=CC=C2)C3=CC=CC=N3 |
Introduction
Chemical Structure and Nomenclature
2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine (IUPAC name: 2-[6-methoxy([1,1'-biphenyl]-2-yl)]pyridine) consists of a pyridine ring bonded to the 2-position of a biphenyl group, with a methoxy (-OCH₃) substituent at the 6-position of the distal phenyl ring (Figure 1). The biphenyl system introduces steric complexity, while the methoxy group enhances lipophilicity, potentially influencing membrane permeability and binding interactions . The pyridine nitrogen provides a site for coordination chemistry or hydrogen bonding, making the compound a candidate for catalytic or pharmaceutical applications .
Synthesis and Manufacturing
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
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Pyridine subunit: 2-Bromopyridine or 2-pyridinylboronic acid.
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Biphenyl subunit: 2-Bromo-6-methoxybiphenyl or 6-methoxybiphenyl-2-ylboronic acid.
Palladium-Catalyzed Cross-Coupling
The most plausible synthetic route involves a Suzuki-Miyaura coupling between a boronic acid and a halopyridine. For example:
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Reactants: 6-Methoxybiphenyl-2-ylboronic acid and 2-bromopyridine.
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Base: Na₂CO₃ or K₃PO₄ in a solvent mixture (e.g., toluene/ethanol/water).
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Conditions: 80–100°C under inert atmosphere for 12–24 hours .
Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling
Component | Specification | Source Reference |
---|---|---|
Catalyst | Pd(PPh₃)₄ (1 mol%) | |
Solvent | Toluene/Ethanol/H₂O (3:1:1) | |
Temperature | 85°C | |
Reaction Time | 18 hours |
Alternative methods include Stille coupling (using organostannanes) or Ullmann-type reactions, though these are less atom-economical .
Structural Characterization and Analytical Data
X-ray Crystallography
While no crystallographic data exists for the target compound, analogous structures (e.g., methoxy-substituted terpyridines) exhibit bond lengths and angles consistent with aromatic systems. For example:
Table 2. Expected Crystallographic Parameters
Spectroscopic Analysis
Physicochemical Properties
Solubility and Stability
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